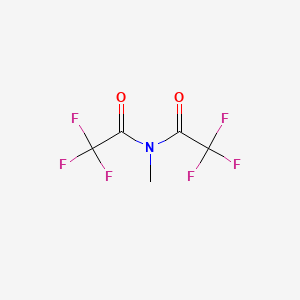

N-Methyl-bis(trifluoroacetamide)

説明

The exact mass of the compound 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-bis(trifluoroacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-bis(trifluoroacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBWLXGUPTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218623 | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

685-27-8 | |

| Record name | N-Methylbis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-bis(trifluoroacetamide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a highly reactive and versatile reagent with significant applications in analytical chemistry and organic synthesis. Its primary function is as a potent trifluoroacetylating agent, enabling the derivatization of a wide range of polar molecules for gas chromatography (GC) analysis and facilitating the introduction of trifluoroacetyl groups in the synthesis of complex molecules. This guide provides an in-depth overview of the core uses of MBTFA, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of N-Methyl-bis(trifluoroacetamide)

The utility of MBTFA stems from its ability to react with active hydrogens in various functional groups, including amines, alcohols, thiols, and carboxylic acids. This reactivity is harnessed in two main areas:

-

Analytical Chemistry: As a derivatizing agent, MBTFA enhances the volatility and thermal stability of polar analytes, making them amenable to GC and GC-mass spectrometry (GC-MS) analysis. The introduction of the trifluoroacetyl group also improves detectability, particularly with electron capture detectors (ECD).[1]

-

Organic Synthesis: In synthetic chemistry, MBTFA serves as a powerful reagent for introducing the trifluoroacetyl moiety (CF3CO-) into molecules.[2] This can be for the purpose of creating protecting groups for amines and alcohols or to leverage the unique properties of the trifluoroacetyl group to modify the biological activity, metabolic stability, and lipophilicity of a molecule, which is of particular interest in drug discovery and the development of agrochemicals and advanced materials.[2]

Quantitative Performance in Analytical Applications

The derivatization of analytes with MBTFA leads to significant improvements in analytical performance, particularly for GC-MS methods. The following tables summarize key quantitative data for the analysis of amphetamines and amino acids after derivatization with MBTFA or similar acylating reagents.

Table 1: GC-MS Analysis of Amphetamines using MBTFA Derivatization

| Analyte | Limit of Detection (LOD) (ng/mL) | Linearity Range (ng/mL) | Regression Coefficient (r²) | Recovery (%) |

| Amphetamine | 2.5 - 6.9[3] | 5 - 100[3] | > 0.999[3] | 90.5 - 104[4] |

| Methamphetamine | 2.5 - 6.9[3] | 5 - 100[3] | > 0.999[3] | 90.5 - 104[4] |

| MDA | 2.5 - 6.9[3] | 5 - 100[3] | > 0.999[3] | 90.5 - 104[4] |

| MDMA | 2.5 - 6.9[3] | 5 - 100[3] | > 0.999[3] | 90.5 - 104[4] |

| MDEA | 2.5 - 6.9[3] | 5 - 100[3] | > 0.999[3] | 90.5 - 104[4] |

Table 2: Quantitative Amino Acid Analysis using Silylation Derivatization (a comparable acylation technique)

| Analyte | Limit of Quantitation (µmol/L) | Linearity Range (µmol/L) | Regression Coefficient (r²) | Recovery (%) |

| Various Amino Acids | 0.1 - 0.5[5] | 1 - 300[5] | > 0.99[5] | 80 - 110[5] |

Experimental Protocols

The following are detailed methodologies for key applications of MBTFA.

Protocol 1: On-line Derivatization of Amphetamines in Serum for GC-MS Analysis

This protocol describes a rapid and cost-effective method for the determination of amphetamine derivatives in serum.[3]

1. Sample Preparation:

- Perform a liquid-liquid extraction of the serum sample with tert-butyl methyl ether under basic conditions.

- Centrifuge the sample to separate the phases.

- Transfer the organic phase and form hydrochloric salts.

- Evaporate the organic solvent under vacuum at 60°C.

- Reconstitute the residue in a suitable solvent for injection.

2. On-line Derivatization and GC-MS Analysis:

- Inject 1 µL of the sample extract and 1 µL of MBTFA simultaneously into the GC inlet.

- Perform the analysis using an electron impact GC-MS system in selected ion monitoring (SIM) mode.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of amino acids using a silylation reagent, which is a comparable acylation technique to using MBTFA.[6]

1. Sample Preparation:

- Dry a 50 μL aliquot of a solution containing a mix of L-amino acids (e.g., 91 μg/mL in 0.1 N HCl).

2. Derivatization:

- Add 100 μL of neat N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a silylating agent, followed by 100 μL of acetonitrile (B52724) to the dried sample.

- Heat the mixture at 100 °C for 4 hours.

- Neutralize the sample with sodium bicarbonate.

3. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS for analysis.

Protocol 3: Synthesis of Trifluoroacetylated Compounds

This protocol describes a general method for the trifluoroacetylation of amines, alcohols, or thiols using MBTFA.[2]

1. Reaction Setup:

- Dissolve the substrate (amine, alcohol, or thiol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

- Add MBTFA (typically 1.1 to 1.5 equivalents) to the solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Conditions:

- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

- The reaction is typically complete within a few hours. Mild heating can be applied to accelerate the reaction if necessary.

3. Work-up and Purification:

- Once the reaction is complete, the volatile byproducts can often be removed by evaporation under reduced pressure.

- The crude product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Visualizing Key Processes with Graphviz

To further elucidate the applications of N-Methyl-bis(trifluoroacetamide), the following diagrams, created using the DOT language, illustrate a key reaction pathway and an experimental workflow.

References

- 1. covachem.com [covachem.com]

- 2. nbinno.com [nbinno.com]

- 3. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

An In-depth Technical Guide to N-Methyl-bis(trifluoroacetamide) for Researchers and Drug Development Professionals

Introduction: N-Methyl-bis(trifluoroacetamide) (MBTFA) is a powerful and versatile trifluoroacetylating agent widely employed in organic synthesis and analytical chemistry. Its primary function is the introduction of the trifluoroacetyl moiety (CF₃CO-) to various nucleophilic functional groups, including amines, alcohols, and thiols. This derivatization is particularly valuable for increasing the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The incorporation of the trifluoroacetyl group can also enhance detectability by electron capture detectors (ECD).[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Methyl-bis(trifluoroacetamide), with a focus on detailed experimental protocols and reaction mechanisms.

Core Chemical Properties

N-Methyl-bis(trifluoroacetamide) is a clear, colorless to light yellow liquid with a sharp odor.[1] It is highly reactive and sensitive to moisture. The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₆NO₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| CAS Number | 685-27-8 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 121-122 °C | |

| Density | 1.547 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.346 | |

| Purity | >97.0% (GC) |

Synthesis of N-Methyl-bis(trifluoroacetamide)

Reaction Principle:

N-methylamine, a primary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride (B1165640). This occurs twice to yield the bis-acylated product, N-Methyl-bis(trifluoroacetamide).

Inferred Experimental Protocol:

-

Materials:

-

N-methylamine (solution in a suitable solvent, e.g., THF)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve N-methylamine in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add at least two equivalents of trifluoroacetic anhydride to the stirred solution of N-methylamine via the dropping funnel. An excess of the anhydride is typically used to ensure complete bis-acylation. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the excess trifluoroacetic anhydride and the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure N-Methyl-bis(trifluoroacetamide).

-

-

Safety Precautions: Trifluoroacetic anhydride is highly corrosive and reacts violently with water. N-methylamine is a flammable and corrosive gas or liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Applications in Derivatization for GC Analysis

The primary application of N-Methyl-bis(trifluoroacetamide) is as a derivatizing agent to enhance the volatility and detectability of polar compounds for GC analysis. It readily reacts with primary and secondary amines, alcohols, and thiols under mild, non-acidic conditions.[1]

General Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (N, O, or S) of the analyte attacks one of the carbonyl carbons of MBTFA. This is followed by the elimination of N-methyltrifluoroacetamide, a stable and volatile byproduct that typically does not interfere with the chromatographic analysis.

Experimental Protocols for Derivatization

Derivatization of Primary and Secondary Amines:

The trifluoroacetylation of primary and secondary amines with N-Methyl-bis(trifluoroacetamide) is a rapid reaction that can often be carried out at room temperature.

-

Materials:

-

Sample containing the amine analyte

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

-

GC vial

-

-

Procedure:

-

Accurately weigh or measure a known amount of the sample into a GC vial.

-

If the sample is a solid, dissolve it in a small volume of a suitable aprotic solvent.

-

Add an excess of N-Methyl-bis(trifluoroacetamide) to the vial. A molar excess of at least 2-fold is recommended to ensure complete derivatization.

-

Cap the vial tightly and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. For less reactive amines, the reaction mixture can be heated at 60-70 °C for 15-30 minutes.

-

After cooling to room temperature, the sample is ready for injection into the GC or GC-MS system.

-

Derivatization of Alcohols and Thiols:

The derivatization of hydroxyl and thiol groups is generally slower than that of amines and often requires heating to proceed to completion.

-

Materials:

-

Sample containing the alcohol or thiol analyte

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Aprotic solvent (e.g., pyridine, acetonitrile)

-

GC vial

-

Heating block or water bath

-

-

Procedure:

-

Place a known amount of the sample into a GC vial. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before adding the reagents.

-

Dissolve the dried sample in a suitable aprotic solvent. Pyridine is often used as it can also act as a catalyst.

-

Add a significant excess of N-Methyl-bis(trifluoroacetamide) to the vial.

-

Cap the vial tightly and vortex to ensure thorough mixing.

-

Heat the vial at 70-100 °C for 30-60 minutes. The optimal time and temperature will depend on the specific analyte.

-

Allow the vial to cool to room temperature before GC analysis.

-

Experimental Workflow for GC-MS Analysis

The overall workflow for the analysis of polar compounds after derivatization with N-Methyl-bis(trifluoroacetamide) involves several key steps from sample preparation to data analysis.

Conclusion

N-Methyl-bis(trifluoroacetamide) is an indispensable reagent for the trifluoroacetylation of a wide range of polar analytes, facilitating their analysis by gas chromatography. Its high reactivity and the volatility of its byproducts make it a superior choice for many applications in research, drug development, and analytical testing. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this versatile reagent. As with all reactive chemical reagents, appropriate safety precautions must be strictly adhered to during its handling and use.

References

- 1. covachem.com [covachem.com]

- 2. N-Methylbis(trifluoroacetyl)imide | C5H3F6NO2 | CID 69635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-N-(trifluoroacetyl)aniline (MBTFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Methyl-N-(trifluoroacetyl)aniline (MBTFA), a key building block and derivatizing agent in organic synthesis and analytical chemistry. This document details experimental protocols, data on reaction yields and purity, and analytical methods for characterization.

Synthesis of N-Methyl-N-(trifluoroacetyl)aniline (MBTFA)

The primary and most common method for the synthesis of MBTFA is the N-trifluoroacetylation of N-methylaniline. This is typically achieved through the reaction of N-methylaniline with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (B1165640) (TFAA).

Synthesis via Trifluoroacetic Anhydride

This method involves the direct acylation of N-methylaniline with trifluoroacetic anhydride. The reaction is generally fast and proceeds with high yield. A base such as pyridine (B92270) or triethylamine (B128534) can be used to scavenge the trifluoroacetic acid byproduct, although the reaction can also be performed without a base[1].

Reaction Scheme:

Caption: Synthesis of MBTFA from N-methylaniline and TFAA.

Experimental Protocol:

A detailed procedure for the synthesis of a related compound, N-trifluoroacetanilide, can be adapted for MBTFA synthesis[2].

-

Materials:

-

N-methylaniline

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or Triethylamine (optional, as base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-methylaniline (1.0 eq.) in anhydrous dichloromethane.

-

If using a base, add pyridine or triethylamine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude MBTFA.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Typical Yield | Purity (crude) |

| N-Methylaniline | Trifluoroacetic Anhydride | Pyridine/Triethylamine | Dichloromethane | >90% | >95% |

Purification of MBTFA

The crude MBTFA obtained from the synthesis can be purified by standard laboratory techniques such as column chromatography or recrystallization.

Purification by Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for purifying MBTFA from unreacted starting materials and byproducts.

Experimental Protocol:

-

Materials:

-

Crude MBTFA

-

Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

-

Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

-

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

-

Dissolve the crude MBTFA in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system. A common starting eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether (e.g., 1:99 v/v)[3]. The polarity of the eluent can be gradually increased if necessary (gradient elution).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure MBTFA.

-

Remove the solvent under reduced pressure to obtain the purified MBTFA.

-

Solvent Systems for Column Chromatography:

| Stationary Phase | Eluent System | Ratio (v/v) |

| Silica Gel | Ethyl acetate / Petroleum ether | 1:99 to 10:90[3] |

| Silica Gel | n-Pentane / Diethyl ether | 100:1 to 30:1 |

Purification by Recrystallization

If MBTFA is a solid at room temperature, recrystallization can be an effective purification method.

Experimental Protocol:

-

Materials:

-

Crude MBTFA

-

A suitable solvent or solvent mixture (e.g., ethanol (B145695)/water).

-

-

Procedure:

-

Dissolve the crude MBTFA in a minimum amount of a suitable hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Recrystallization Solvent Selection:

The ideal solvent is one in which MBTFA is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent), such as ethanol and water, is often effective[4].

Analytical Methods for Purity Determination

The purity of the synthesized and purified MBTFA can be assessed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of MBTFA.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of MBTFA.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |

| Injector Temperature | 250 °C[5] |

| Oven Program | Initial temp: 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min[5] |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of MBTFA.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A typical gradient would start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Data Presentation:

| Analytical Method | Principle | Application | Advantages | Limitations |

| GC-MS | Separation by volatility and polarity, detection by mass | Purity assessment, identification of volatile impurities | High sensitivity and selectivity, provides structural information | Requires volatile and thermally stable analytes |

| HPLC-UV | Separation by polarity, detection by UV absorbance | Purity determination, quantification | High precision and accuracy, robust | Requires a chromophore for detection |

| NMR | Nuclear magnetic resonance | Structural elucidation, confirmation of identity | Provides detailed structural information | Lower sensitivity compared to chromatographic methods |

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural confirmation of MBTFA.

Expected NMR Data:

While specific NMR data for MBTFA was not found in the search results, the following are expected chemical shifts based on related compounds such as N-methylaniline and N-methylanilinium trifluoroacetate[6][7].

-

¹H NMR:

-

Aromatic protons (phenyl group): ~7.0-7.5 ppm

-

Methyl protons (-NCH₃): ~3.3 ppm

-

-

¹³C NMR:

-

Carbonyl carbon (-C=O): ~157 ppm (q, J ≈ 35 Hz due to coupling with fluorine)

-

Trifluoromethyl carbon (-CF₃): ~116 ppm (q, J ≈ 288 Hz due to coupling with fluorine)

-

Aromatic carbons: ~120-145 ppm

-

Methyl carbon (-NCH₃): ~38 ppm

-

This guide provides a foundational understanding of the synthesis, purification, and analysis of N-Methyl-N-(trifluoroacetyl)aniline. Researchers are encouraged to optimize the described protocols for their specific applications and to consult relevant safety data sheets before handling any of the mentioned chemicals.

References

- 1. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. N-METHYLANILINIUM TRIFLUOROACETATE(29885-95-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-Methyl-bis(trifluoroacetamide) (MBTFA): Mechanism of Action and Applications in Chemical Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a highly reactive and versatile reagent predominantly utilized in analytical chemistry for the derivatization of polar functional groups. This technical guide provides a comprehensive overview of the mechanism of action of MBTFA, focusing on its role as a powerful trifluoroacylating agent. The content is tailored for researchers, scientists, and drug development professionals who employ gas chromatography-mass spectrometry (GC-MS) and other analytical techniques requiring sample volatilization. This document details the chemical principles of trifluoroacetylation, provides structured quantitative data, outlines detailed experimental protocols for key compound classes, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of MBTFA's application and utility.

Introduction to N-Methyl-bis(trifluoroacetamide) (MBTFA)

N-Methyl-bis(trifluoroacetamide), with the chemical formula C₅H₃F₆NO₂, is a member of the perfluoroacid anhydride (B1165640) family of reagents.[1][2] It is a clear, colorless liquid at room temperature and is widely employed as a derivatizing agent to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis.[1][2] The primary function of MBTFA is to introduce a trifluoroacetyl group (-COCF₃) onto molecules containing active hydrogen atoms, such as those found in primary and secondary amines, hydroxyls (-OH), and thiol (-SH) groups.[1][2][3]

The resulting trifluoroacetyl derivatives are significantly more volatile and less polar than the parent compounds, leading to improved chromatographic separation and detection.[1] Furthermore, the introduction of the trifluoromethyl group can enhance the sensitivity of detection by electron capture detectors (ECD).[2] The principal byproduct of the derivatization reaction, N-methyltrifluoroacetamide, is volatile and typically does not interfere with the chromatographic analysis.[1]

Core Mechanism of Action: Trifluoroacetylation

The "mechanism of action" of MBTFA in the context of analytical chemistry is its chemical reactivity as a trifluoroacylating agent. This process proceeds via a nucleophilic acyl substitution reaction. The carbonyl carbons in MBTFA are electrophilic and are susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol, or the sulfur of a thiol.

The reaction mechanism can be generalized in two main steps:

-

Nucleophilic Attack: The nucleophilic atom (N, O, or S) of the analyte attacks one of the electrophilic carbonyl carbons of MBTFA. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the N-methyltrifluoroacetamide anion is eliminated as a leaving group. This results in the formation of the trifluoroacetylated analyte and the stable N-methyltrifluoroacetamide byproduct.

Under standardized conditions, MBTFA reacts more rapidly with amines than with alcohols or thiols.[2]

Data Presentation: Quantitative Derivatization Data

The efficiency of derivatization with MBTFA can be influenced by the analyte, solvent, temperature, and reaction time. The following tables summarize available quantitative data for the derivatization of various compound classes.

Table 1: Derivatization of Amphetamine-Type Stimulants (ATS)

| Analyte | Derivatization Efficiency | Reaction Conditions | Reference |

| Amphetamine | Nearly 100% | On-column derivatization | [4] |

| Methamphetamine | Nearly 100% | On-column derivatization | [4] |

| MDMA | Nearly 100% | On-column derivatization | [4] |

| MDEA | Varies by concentration | On-line flash injection | [5] |

Table 2: Comparison of Derivatizing Agents for 6-Acetylmorphine (6-AM)

| Derivatizing Agent | Optimal Temperature | Optimal Time | Relative Recovery | Reference |

| MBTFA | 120°C | 15-20 min | Good | [6] |

| Propionic Anhydride | 90°C | 15-20 min | Good | [6] |

| HFAA | 90°C | 15-20 min | Good | [6] |

| MSTFA | Injection Port | Instantaneous | Good | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide protocols for the derivatization of key compound classes using MBTFA.

Derivatization of Amphetamines (On-Column Method)

This protocol is adapted for the automated on-column derivatization of amphetamine-type stimulants for GC-MS analysis.

Materials:

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Sample extract dissolved in a suitable solvent (e.g., toluene)

-

GC-MS system with an autosampler capable of two-step injection

Procedure:

-

Sample Preparation: Prepare the sample extract containing the amphetamines at the desired concentration in toluene.

-

Autosampler Setup: Program the autosampler for a two-step injection sequence:

-

Aspirate the MBTFA derivatizing agent.

-

Aspirate an air gap.

-

Aspirate the analytical sample.

-

-

Injection Step 1: Inject the sample and a portion of the air into the GC injection port. The analytes are vaporized and introduced into the capillary column.

-

Wait Step: Allow a brief period for the target analytes to enter the capillary column.

-

Injection Step 2: Inject the MBTFA derivatizing reagent into the hot injection port.

-

On-Column Reaction: The vaporized MBTFA travels through the column and reacts with the analytes deposited on the head of the column, forming the trifluoroacetyl derivatives in situ.

-

GC-MS Analysis: Proceed with the GC-MS analysis under the desired chromatographic and mass spectrometric conditions.

Reference for this protocol is adapted from Shimadzu Application News No. 01-00823-EN.[4]

General Protocol for Derivatization of Amines, Alcohols, and Thiols

This protocol provides a general guideline for the derivatization of various analytes in a reaction vial.

Materials:

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Analyte sample (1-10 mg)

-

Anhydrous solvent (e.g., pyridine, DMF, THF, or acetonitrile)

-

Reaction vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place 1-10 mg of the sample into a reaction vial. If the sample is not readily soluble in MBTFA, add 0.5-1.0 ml of an appropriate anhydrous solvent.

-

Reagent Addition: Add 100-200 µL of MBTFA to the sample.

-

Reaction Conditions:

-

For amines: Cap the vial and vortex. The reaction generally proceeds to completion within 30 minutes at room temperature.

-

For alcohols and thiols: Cap the vial, vortex, and heat at 60-100°C for 15-30 minutes. Sterically hindered compounds may require longer reaction times and higher temperatures.

-

-

Cooling: Allow the reaction vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

This protocol is a general guideline and may require optimization for specific analytes and sample matrices.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow for MBTFA derivatization.

Conclusion

N-Methyl-bis(trifluoroacetamide) is an essential reagent for chemical derivatization in analytical chemistry, particularly for GC-MS applications. Its mechanism of action is a nucleophilic acyl substitution, resulting in the formation of volatile and thermally stable trifluoroacetyl derivatives. This guide has provided a detailed overview of this mechanism, along with practical experimental protocols and quantitative data to aid researchers in the effective application of MBTFA. The proper use of MBTFA, with an understanding of its reactivity and optimal reaction conditions, is crucial for achieving accurate and reproducible analytical results in drug development and other scientific research areas.

References

An In-depth Technical Guide to the Reactivity of N-Methyl-bis(trifluoroacetamide) (MBTFA) with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-Methyl-bis(trifluoroacetamide) (MBTFA) as a derivatizing agent for primary and secondary amines, primarily in the context of gas chromatography-mass spectrometry (GC-MS) analysis. This document details the reaction mechanism, comparative reactivity, and established experimental protocols, presenting quantitative data in a structured format and visualizing key processes.

Introduction to MBTFA as a Derivatizing Agent

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a potent acylating reagent used to derivatize compounds containing active hydrogens, such as primary and secondary amines, hydroxyls, and thiols. The primary application of MBTFA is to enhance the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis. Derivatization with MBTFA replaces the active hydrogen on an amine with a trifluoroacetyl (TFA) group.

The resulting TFA derivatives are significantly more volatile and often exhibit improved chromatographic behavior, leading to better peak shape and resolution. A key advantage of MBTFA is that its principal byproduct, N-methyltrifluoroacetamide, is both stable and volatile, which minimizes interference during chromatographic analysis. Furthermore, the reactions can be conducted under mild, non-acidic conditions.

Reactivity and Mechanism with Primary and Secondary Amines

The fundamental reaction between MBTFA and an amine is an acylation reaction. In this process, the nucleophilic amine attacks one of the carbonyl carbons of MBTFA, leading to the transfer of a trifluoroacetyl group to the amine. The other product is the inert and volatile N-methyltrifluoroacetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary or secondary amine attacks the electrophilic carbonyl carbon of one of the trifluoroacetyl groups on MBTFA. This is followed by the elimination of the N-methyltrifluoroacetamide leaving group to yield the trifluoroacetylated amine derivative.

Caption: General acylation reaction of a primary amine with MBTFA.

Comparative Reactivity: Primary vs. Secondary Amines

The reactivity of amines with MBTFA is governed by a balance of nucleophilicity and steric hindrance.

-

Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom.

-

Steric Hindrance: Conversely, the two alkyl groups on a secondary amine create more steric bulk around the nitrogen's lone pair of electrons compared to the single alkyl group on a primary amine. This steric hindrance can impede the approach of the amine to the electrophilic carbonyl center of MBTFA.

In practice, for acylation reactions with MBTFA, the steric factor is often dominant. Primary amines, being less sterically hindered, tend to react more readily and under milder conditions than secondary amines. This difference in reactivity has been observed experimentally.

A study on the on-line flash derivatization of amphetamine-type stimulants using MBTFA for GC-MS analysis demonstrated a clear difference in reactivity:

-

Primary amines (e.g., amphetamine) showed a significant increase in derivative peak area even at high dilutions of MBTFA, indicating a high reactivity.[1]

-

N-methyl secondary amines (e.g., methamphetamine) required a higher concentration of MBTFA to achieve a similar increase in peak area, suggesting lower reactivity compared to primary amines.[1]

-

N-ethyl secondary amines (e.g., N-ethylamphetamine) were the least reactive, requiring a nearly undiluted MBTFA solution for significant derivatization to occur.[1]

This suggests that the reactivity of amines with MBTFA follows the general trend: Primary > Secondary (N-methyl) > Secondary (N-ethyl) , highlighting the significant impact of increasing steric bulk on the secondary amine.

Quantitative Data Summary

The following tables summarize the typical reaction conditions for the derivatization of primary and secondary amines with MBTFA. It is important to note that optimal conditions can vary depending on the specific analyte and sample matrix.

| Parameter | Condition | Rationale & Notes |

| Analyte Type | Primary and Secondary Amines | Also suitable for hydroxyl and thiol groups, though they are less reactive. |

| Temperature | Room Temperature to 100°C | Reactions with amines can proceed quantitatively at room temperature in approximately 30 minutes.[2] Heating (e.g., 60-100°C) is often employed to ensure complete and rapid reaction, especially for sterically hindered amines.[2] |

| Reaction Time | 10 - 30 minutes | At elevated temperatures, this is typically sufficient. Longer times may be needed for particularly hindered compounds.[2] |

| Solvent | Pyridine, Acetonitrile, DMF, THF | Used if the sample is not readily soluble in MBTFA. Pyridine can also act as a catalyst.[2] |

| Byproduct | N-methyltrifluoroacetamide | Volatile and generally does not interfere with GC analysis.[3] |

Experimental Protocols

Below are detailed methodologies for the derivatization of amines using MBTFA for GC-MS analysis.

General Off-line Derivatization Protocol

This protocol is adapted from standard procedures for the trifluoroacetylation of primary and secondary amines.

Materials:

-

Sample containing primary or secondary amine (1-10 mg)

-

MBTFA

-

Anhydrous solvent (e.g., pyridine, acetonitrile, DMF, or THF)

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Place 1-10 mg of the dried sample into a reaction vial.

-

Add 100-200 µL of MBTFA to the vial.

-

If the sample is not fully dissolved, add 0.5-1.0 mL of a suitable anhydrous solvent (e.g., acetonitrile).

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

For primary amines, the reaction may proceed to completion at room temperature within 30 minutes. For secondary or sterically hindered amines, heat the vial at 60-100°C for 15-30 minutes.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for direct injection into the GC-MS system. An appropriate aliquot (e.g., 1-2 µL) can be injected.

On-Column Derivatization Protocol for Phenethylamines

This protocol is based on an automated on-column derivatization method, which minimizes sample preparation time.[4]

Materials:

-

Sample extract containing phenethylamines

-

MBTFA (derivatizing agent)

-

Autosampler capable of 2-step injection

-

GC-MS system

Procedure (automated by autosampler):

-

The autosampler syringe first draws up the MBTFA derivatizing agent, followed by an air gap, and then the analytical sample.

-

The sample and the air gap are injected into the hot GC injection port. The sample vaporizes and is transferred to the head of the capillary column.

-

After a short delay to allow the analytes to focus on the column, the MBTFA is injected.

-

The vaporized MBTFA travels through the injection port and over the analytes on the column, where the derivatization reaction occurs in-situ.

-

The derivatized analytes are then separated and detected by the GC-MS system.

Visualizations

The following diagrams illustrate the derivatization workflow and the logical relationship of factors affecting MBTFA's reactivity with amines.

Caption: A typical experimental workflow for the derivatization of amines using MBTFA.

Caption: The interplay of electronic and steric effects on amine reactivity with MBTFA.

References

A Technical Guide to the Shelf Life and Storage of N-Methyl-bis(trifluoroacetamide) (MBTFA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the factors influencing the shelf life of N-methyl-bis(trifluoroacetamide) (MBTFA) and the optimal conditions for its storage. As a crucial reagent for the derivatization of primary and secondary amines, hydroxyls, and thiols in gas chromatography (GC), maintaining the integrity of MBTFA is paramount for reproducible and accurate analytical results.

Understanding MBTFA Stability

N-Methyl-bis(trifluoroacetamide) is a highly reactive acylation agent. Its stability is primarily influenced by environmental factors, particularly moisture. While a definitive shelf life is often not provided by manufacturers due to the variability in storage and handling conditions, MBTFA can be stored for extended periods without significant degradation if appropriate precautions are taken. The key to maximizing its shelf life is to prevent its hydrolysis.

Key Factors Influencing Stability:

-

Moisture: MBTFA is highly susceptible to hydrolysis. Exposure to atmospheric moisture will lead to its degradation, reducing its purity and derivatization efficiency.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: While not as critical as moisture, prolonged exposure to light should be avoided as a general good laboratory practice for reactive chemical reagents.

-

Air (Oxygen): While the primary concern is moisture in the air, minimizing exposure to air by keeping containers tightly sealed is recommended.

Recommended Storage Conditions

To ensure the long-term stability and purity of MBTFA, the following storage conditions are recommended. These are compiled from manufacturer safety data sheets and general best practices for handling sensitive chemical reagents.[1][2][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place. Specific recommendations vary from 2-8°C to ambient room temperature (around 20°C).[1][4] | Lower temperatures slow down potential degradation reactions. Consistency is key. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen. |

| Container | Original, tightly sealed container. Amber glass is preferred. | Prevents contamination and protects from light. A tight seal is crucial to prevent moisture ingress. |

| Location | A well-ventilated area suitable for flammable liquids.[2][3] | MBTFA is a flammable liquid.[3][4] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[3] | Prevents potentially hazardous reactions. |

| Handling | Use a dry syringe or work in a glovebox to dispense the reagent. Minimize the time the container is open. | Prevents the introduction of atmospheric moisture. |

Experimental Protocol: Quality Control of MBTFA via GC-MS

Regular quality control is essential to ensure the integrity of MBTFA, especially for long-term storage or when using a previously opened container. Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of MBTFA.

Objective: To determine the purity of an MBTFA sample and identify the presence of potential degradation products.

Materials:

-

MBTFA sample to be tested

-

A suitable solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane)

-

A standard compound for derivatization (e.g., a simple primary or secondary amine like aniline (B41778) or N-methylaniline)

-

GC-MS system with a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms)

-

Autosampler vials with inert caps

Methodology:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the MBTFA in the chosen anhydrous solvent in a clean, dry autosampler vial.

-

In a separate vial, prepare a solution of the standard compound (e.g., 1 mg/mL aniline in the same solvent).

-

To assess derivatization efficiency, mix a small volume of the standard compound solution with the MBTFA solution and allow it to react at room temperature for approximately 15-30 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared MBTFA solution (and the derivatized standard) into the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

-

Data Analysis:

-

Purity Assessment: Analyze the chromatogram of the pure MBTFA solution. The purity can be estimated by the relative area of the MBTFA peak compared to any impurity peaks. A high-purity sample should show a single, sharp peak for MBTFA.

-

Identification of Degradation Products: The primary degradation product of MBTFA upon hydrolysis is N-methyltrifluoroacetamide. Look for the corresponding peak in the chromatogram and its characteristic mass spectrum.

-

Derivatization Efficiency: In the chromatogram of the derivatized standard, a new peak corresponding to the trifluoroacetylated derivative of the standard compound should be observed. A significant decrease in the peak area of the underivatized standard indicates good reactivity of the MBTFA.

-

Visualizations

The following diagrams illustrate key aspects of MBTFA handling and reactivity.

Caption: Key parameters for the optimal storage of MBTFA.

Caption: A workflow for the quality control assessment of MBTFA using GC-MS.

As MBTFA is a chemical derivatizing agent, it does not have a "signaling pathway" in the biological sense. Instead, its function is a chemical reaction pathway. The following diagram illustrates the general derivatization reaction of an amine with MBTFA.

Caption: The chemical reaction pathway of amine derivatization by MBTFA.

Conclusion

While a precise expiration date for MBTFA is not typically provided, its shelf life can be significantly extended by adhering to strict storage and handling protocols. The most critical factor is the exclusion of moisture. For applications requiring high accuracy and reproducibility, it is strongly recommended to perform regular quality control checks using GC-MS to verify the purity and reactivity of the reagent. By implementing these practices, researchers can ensure the continued integrity and performance of their MBTFA stock.

References

- 1. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idc-online.com [idc-online.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. MyHach - Customer Service [waterqualitygroup.my.site.com]

N-Methyl-bis(trifluoroacetamide) safety and handling

An In-depth Technical Guide to the Safety and Handling of N-Methyl-bis(trifluoroacetamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a highly effective and versatile trifluoroacylating agent.[1][2][3] Its primary application is in analytical chemistry, specifically as a derivatization reagent for gas chromatography (GC).[4] Derivatization with MBTFA enhances the volatility and thermal stability of polar compounds containing active hydrogen atoms, such as primary and secondary amines, hydroxyls, and thiols, thereby improving their chromatographic separation and detection.[1][3][5] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for the use of MBTFA in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Methyl-bis(trifluoroacetamide) is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₃F₆NO₂ | [1][3] |

| Molecular Weight | 223.07 g/mol | [1][3][6][7] |

| CAS Number | 685-27-8 | [1][3] |

| Appearance | Clear, colorless liquid | [1][3][8] |

| Boiling Point | 121-122 °C (at 760 mmHg) | [4][8][9][10] |

| Density | 1.547 g/mL at 25 °C | [4][10] |

| Flash Point | 42 °C / 107.6 °F | [11] |

| Refractive Index | n20/D 1.346 (lit.) | [4][9] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Safety Precautions

N-Methyl-bis(trifluoroacetamide) is classified as a hazardous chemical.[11] It is a flammable liquid and vapor, and causes severe skin burns and eye damage.[2][5][8][11][12] It may also cause respiratory irritation.[11]

Health Hazards

| Hazard | Description | Source(s) |

| Skin Corrosion/Irritation | Causes severe skin burns. | [5][8][11][12] |

| Serious Eye Damage/Irritation | Causes severe eye damage. | [5][8][11][12] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | [6][11] |

| (Single Exposure) | ||

| Inhalation | Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[6] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][12] | |

| Chronic Exposure | Repeated or prolonged exposure may result in the erosion of teeth and bronchial irritation.[2] |

Fire and Explosion Hazards

MBTFA is a flammable liquid and vapor.[5][8][11][12] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling N-Methyl-bis(trifluoroacetamide).

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [11] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin exposure. | [11] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[11] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

-

Use non-sparking tools and explosion-proof equipment.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.[11]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

-

Keep away from heat, sparks, and flame.[11]

-

Store in a corrosives and flammables area.[11]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8][11] Seek immediate medical attention.[11] | |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8][11] Seek immediate medical attention.[11] | |

| Inhalation | Remove to fresh air.[8][11] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[11] | |

| Ingestion | Do NOT induce vomiting.[8][11] Clean mouth with water and call a physician immediately.[11] |

Spill and Leak Procedures

-

Minor Spills: Remove all ignition sources.[12] Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[12]

-

Major Spills: Evacuate personnel and move upwind.[12] Wear appropriate PPE, including respiratory protection.[12] Prevent spillage from entering drains or waterways.[12] Contain the spill and collect with non-sparking tools.[12]

Experimental Protocols

N-Methyl-bis(trifluoroacetamide) is a key reagent for the derivatization of various analytes for GC analysis. Below are representative protocols for the derivatization of carbohydrates and amino acids.

Derivatization of Carbohydrates for GC-MS Analysis

This protocol is adapted for the trifluoroacetylation of sugars.

Materials:

-

Carbohydrate sample (e.g., glucose, fructose)

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Pyridine (B92270) (anhydrous)

-

Vials with caps

-

Heating block or oven

-

Ethyl acetate (B1210297)

Procedure:

-

Place 5-10 mg of the carbohydrate sample into a dry vial.[11]

-

Add 0.5 mL of MBTFA and 0.5 mL of anhydrous pyridine to the vial.[11]

-

Tightly seal the vial and heat at approximately 70°C for 1 hour, with occasional shaking. The reaction is complete when the sample has fully dissolved.[11]

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. Dilution with a solvent like ethyl acetate may be necessary depending on the concentration.

Derivatization of Amino Acids for GC-MS Analysis

This is a general protocol for the derivatization of amino acids. Note that for some amino acids, a two-step derivatization process (oximation followed by acylation) may be required for optimal results.

Materials:

-

Amino acid sample

-

N-Methyl-bis(trifluoroacetamide) (MBTFA)

-

Acetonitrile (B52724) (anhydrous)

-

Vials with caps

-

Heating block or oven

Procedure:

-

Ensure the amino acid sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.

-

Add a suitable amount of the dried amino acid sample to a vial.

-

Add 100 µL of anhydrous acetonitrile and 100 µL of MBTFA.

-

Seal the vial and heat at 100°C for 1 to 4 hours.

-

Cool the vial to room temperature before GC-MS analysis.

Visualizations

Logical Workflow for Safe Handling of MBTFA

Caption: Logical workflow for the safe handling of N-Methyl-bis(trifluoroacetamide).

Experimental Workflow for Carbohydrate Derivatization

Caption: Experimental workflow for the derivatization of carbohydrates using MBTFA.

References

- 1. researchgate.net [researchgate.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. covachem.com [covachem.com]

- 4. N-Methyl-bis(trifluoroacetamide) for GC derivatization, LiChropur , = 97.0 GC 685-27-8 [sigmaaldrich.com]

- 5. gcms.cz [gcms.cz]

- 6. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylbis(trifluoroacetyl)imide | C5H3F6NO2 | CID 69635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protocol for Amino Acid Derivatization by MTBSTFA - Chromatography Forum [chromforum.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

An In-depth Technical Guide to the Physical Properties of N-Methyl-bis(trifluoroacetamide)

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-bis(trifluoroacetamide), often abbreviated as MBTFA, is a highly reactive chemical reagent primarily utilized in analytical chemistry.[1][2] Its principal application lies in the derivatization of various functional groups, such as primary and secondary amines, hydroxyls, and thiols, to enhance their volatility and stability for analysis by gas chromatography (GC).[2] The trifluoroacetyl groups introduced by MBTFA also allow for highly sensitive detection using an electron capture detector (ECD).[2] This guide provides a comprehensive overview of the core physical properties of MBTFA, crucial for its handling, storage, and application in research and development.

Core Physical and Chemical Properties

The fundamental physical characteristics of N-Methyl-bis(trifluoroacetamide) are summarized below. This data is essential for laboratory use, including the design of experimental conditions and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₆NO₂ | [1][2][3][4] |

| Molecular Weight | 223.07 g/mol | [1][2][3][4] |

| Physical State | Liquid | [2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 120 - 124 °C at 760 mmHg | [1][2][3][5] |

| Density | 1.547 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.346 | [1][5] |

| Flash Point | 42 - 45 °C (107.6 - 113.0 °F) - closed cup | [3][6] |

| Melting Point | No data available | [3] |

| Solubility | No specific data available, but noted to be moisture-sensitive.[3] It is recognized for its solubility in various organic solvents.[1][7] | [1][3][7] |

| CAS Number | 685-27-8 | [1][2][4][5] |

Experimental Protocols for Property Determination

However, the determination of these physical properties follows standardized methodologies, such as those established by ASTM International or the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Boiling Point: Generally determined using methods like ASTM D1120. This involves heating the liquid and recording the temperature at which its vapor pressure equals the atmospheric pressure. For a substance like MBTFA, this would be performed under controlled atmospheric pressure (760 mmHg).[3]

-

Density: Can be measured using a pycnometer or a digital density meter, following a standard like ASTM D4052. This involves measuring the mass of a known volume of the liquid at a specific temperature (e.g., 25 °C).

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance. The measurement is typically taken at a specific wavelength (the D-line of sodium, 589 nm) and temperature (20 °C), as indicated by "n20/D".[1][5]

-

Flash Point: Determined using a closed-cup method, such as the Pensky-Martens (ASTM D93) or Cleveland Open Cup (ASTM D92) method. A sample is heated, and an ignition source is periodically passed over it to find the lowest temperature at which the vapors ignite.[6]

Logical Workflow for MBTFA Application

The following diagram illustrates the logical workflow of using MBTFA as a derivatizing agent in a typical analytical chemistry setting, highlighting the role its physical properties play in the process.

Caption: Logical workflow for using MBTFA as a derivatizing agent in gas chromatography.

This guide provides essential technical information on the physical properties of N-Methyl-bis(trifluoroacetamide) for professionals in research and development. Understanding these characteristics is fundamental to its effective and safe application in creating volatile derivatives for sensitive analytical detection.

References

- 1. chemimpex.com [chemimpex.com]

- 2. covachem.com [covachem.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Methylbis(trifluoroacetyl)imide | C5H3F6NO2 | CID 69635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-bis(trifluoroacetamide) | 685-27-8 [amp.chemicalbook.com]

- 6. N-Methyl-bis(trifluoroacetamide) for GC derivatization, LiChropur , = 97.0 GC 685-27-8 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to MBTFA as a Trifluoroacetylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction to MBTFA

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a potent trifluoroacetylating agent used in analytical chemistry, particularly for the derivatization of polar molecules to enhance their volatility and thermal stability for gas chromatography (GC) analysis. Derivatization is a critical step for many compounds that are otherwise unsuitable for direct GC analysis due to their low volatility or the presence of active functional groups that can interact with the chromatographic system, leading to poor peak shape and inaccurate quantification.

MBTFA introduces a trifluoroacetyl group to analytes containing active hydrogens, such as primary and secondary amines, hydroxyls, and thiols.[1] This modification masks the polar functional groups, thereby increasing the analyte's volatility and improving its chromatographic properties. The resulting trifluoroacetyl derivatives are often more stable and provide better sensitivity, especially with electron capture detectors (ECD).[2] This guide provides a comprehensive overview of MBTFA, including its chemical properties, reaction mechanisms, comparative advantages, and detailed experimental protocols for key applications.

Core Properties and Advantages of MBTFA

MBTFA offers several advantages as a derivatizing agent, making it a valuable tool in the analytical chemist's arsenal. Its chemical and physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of MBTFA

| Property | Value | Reference(s) |

| Chemical Name | N-Methyl-bis(trifluoroacetamide) | [1] |

| CAS Number | 685-27-8 | [1] |

| Molecular Formula | C₅H₃F₆NO₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 123-124 °C | [1] |

| Specific Gravity | 1.547 | [1] |

A significant advantage of MBTFA is the nature of its reaction byproduct. The principal byproduct, N-methyltrifluoroacetamide, is both stable and volatile, which means it generally does not interfere with the chromatographic analysis of the derivatized analytes.[2][3] This is in contrast to some other acylation reagents, like trifluoroacetic anhydride (B1165640) (TFAA), which produce acidic byproducts that may need to be removed prior to GC analysis to prevent column degradation.[2]

Reaction Mechanism and Specificity

MBTFA reacts with compounds containing active hydrogens, replacing them with a trifluoroacetyl group. The reaction is a nucleophilic acyl substitution.

Reaction Mechanism

The general reaction mechanism involves the nucleophilic attack of the active hydrogen-containing functional group (e.g., amine, hydroxyl) on one of the carbonyl carbons of MBTFA. This is followed by the elimination of the stable N-methyltrifluoroacetamide leaving group.

Caption: General reaction of MBTFA with an analyte (R-XH).

Reactivity and Selectivity

MBTFA exhibits different reactivity towards various functional groups:

-

Primary and Secondary Amines: Reacts rapidly with primary and secondary amines under mild, non-acidic conditions.[1] Quantitative derivatization of amines can often be achieved at room temperature in approximately 30 minutes.[4]

-

Hydroxyl and Thiol Groups: The reaction with alcohols, phenols, and thiols is slower than with amines and typically requires heating to proceed to completion.[1]

-

Selective Derivatization: It is possible to selectively acylate amines in the presence of hydroxyl and carboxyl groups if the latter are first protected by silylation.[3]

Quantitative Data and Reaction Conditions

Table 2: Recommended Reaction Conditions for MBTFA Derivatization

| Analyte Class | Reagent/Solvent | Temperature (°C) | Time | Notes | Reference(s) |

| Primary/Secondary Amines | MBTFA (neat or with solvent) | Room Temperature | ~30 min | For quantitative results. | [4] |

| Phenethylamines (on-column) | MBTFA | GC injection port | N/A | Automated two-step injection. | [5] |

| Hydroxyl/Thiol Groups | MBTFA (neat or with solvent) | 60 - 100 | 10 - 30 min | Slower to react than amines; may require longer for hindered compounds. | [4] |

| 6-Acetylmorphine | MBTFA (neat) | 120 | 15 - 20 min | Optimal recovery observed at this temperature. | [6] |

| Sugars (e.g., Glucose, Fructose) | MBTFA in Pyridine | 70 | 30 min | TFA-oximation procedure. | [7][8] |

Comparison with Trifluoroacetic Anhydride (TFAA)

TFAA is another common trifluoroacetylating agent. While both reagents achieve the same derivatization, they have different characteristics that make them suitable for different applications.

Table 3: Comparison of MBTFA and TFAA

| Feature | MBTFA (N-Methyl-bis(trifluoroacetamide)) | TFAA (Trifluoroacetic Anhydride) |

| Reactivity | Highly reactive, especially with amines.[1] | Generally considered the most reactive and volatile of the fluorinated anhydrides.[2] |

| Byproducts | N-methyltrifluoroacetamide (stable, volatile, generally non-interfering).[2][3] | Trifluoroacetic acid (acidic, can be corrosive to GC columns).[2] |

| Handling | Moisture sensitive. | Highly moisture sensitive and corrosive. |

| Applications | General purpose for amines, hydroxyls, thiols, and sugars.[3] Suitable for on-column derivatization.[5] | Commonly used for phenethylamines and in drug abuse confirmation.[2][5] |

Experimental Protocols

The following are detailed methodologies for the derivatization of various classes of compounds using MBTFA. Note: MBTFA is moisture-sensitive, and all samples and solvents should be anhydrous for optimal results.[2]

General Protocol for Amines, Phenols, and Thiols

This protocol can be adapted for primary and secondary amines, as well as hydroxyl and thiol-containing compounds.

-

Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.

-

Reagent Addition: Add 100-200 µL of MBTFA to the dried sample. If the sample does not dissolve readily, a silylation-grade solvent such as pyridine, acetonitrile, or dimethylformamide (DMF) can be added.

-

Reaction:

-

For amines , cap the vial and let it stand at room temperature for approximately 30 minutes.

-

For phenols and thiols , cap the vial and heat at 60-100°C for 15-30 minutes. Hindered compounds may require longer reaction times or higher temperatures.

-

-

Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS system.

Protocol for the Derivatization of Sugars

This protocol is adapted for the TFA-oximation of sugars like glucose and fructose.[7][8]

-

Oximation Step: Dissolve 2 mg of the sugar sample in 200 µL of 40 mg/mL ethylhydroxylamine hydrochloride in pyridine. Heat the mixture at 70°C for 30 minutes.

-

Cooling: Allow the sample to cool to room temperature for about 5 minutes.

-

Trifluoroacetylation: Add 120 µL of MBTFA to the vial and heat at 70°C for an additional 30 minutes.

-

Dilution and Analysis: After cooling, dilute the sample with 320 µL of ethyl acetate (B1210297) before injecting it into the GC-MS.

Protocol for On-Column Derivatization of Phenethylamines

This method utilizes an autosampler capable of two-step injection.[5]

-

Autosampler Setup: The autosampler syringe is programmed to aspirate the reagents in the following order: MBTFA, then an air gap, then the analytical sample.

-

First Injection: The sample and the air are injected into the hot GC inlet. The sample vaporizes and moves onto the capillary column.

-

Dwell Time: The system pauses for a few seconds to allow the analytes to focus at the head of the column.

-

Second Injection: The MBTFA is then injected into the inlet.

-

On-Column Reaction: The vaporized MBTFA passes over the analytes on the column, where the derivatization reaction occurs instantaneously before chromatographic separation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for sample derivatization with MBTFA.

Caption: A typical experimental workflow for MBTFA derivatization.

Logical Relationship of Reagent Choice

The choice of derivatization agent is a critical decision in method development. The following diagram illustrates the logical considerations when choosing between MBTFA and TFAA.

Caption: Logical considerations for choosing between MBTFA and TFAA.

Conclusion

MBTFA is a versatile and effective trifluoroacetylating agent for the derivatization of a wide range of polar compounds for GC analysis. Its key advantages include rapid reaction times with amines, the formation of a non-interfering byproduct, and its suitability for on-column derivatization techniques. While it may be less reactive than TFAA for certain applications, its milder nature and the stability of its reaction environment make it an excellent choice for many analytical challenges in research, clinical, and industrial settings. Proper sample preparation, particularly ensuring anhydrous conditions, is critical to achieving optimal and reproducible results. This guide provides the foundational knowledge and protocols to successfully implement MBTFA in your analytical workflows.

References

- 1. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to MBTFA Derivatization Reactions